molecular formula C15H9N5O5S2 B1683460 2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol CAS No. 223393-69-9

2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol

Cat. No.: B1683460
CAS No.: 223393-69-9
M. Wt: 403.4 g/mol
InChI Key: UYLYXNZSRMQYRO-UHFFFAOYSA-N
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Description

V-165 is a small molecule drug known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus (HIV). This compound has shown promise in the treatment of HIV infections by preventing the integration of viral DNA into the host genome, thereby inhibiting the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of V-165 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of V-165 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The exact industrial production methods are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

V-165 undergoes various chemical reactions, including:

    Oxidation: V-165 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on V-165.

    Substitution: V-165 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving V-165 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of V-165 may yield oxidized derivatives with different functional groups, while substitution reactions can result in the formation of new compounds with altered chemical properties.

Scientific Research Applications

V-165 has a wide range of scientific research applications, including:

Mechanism of Action

V-165 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for integrating viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, V-165 prevents the integration process, thereby blocking viral replication. The molecular targets of V-165 include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

Similar Compounds

    Raltegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.

    Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.

    Dolutegravir: A potent integrase inhibitor with a high barrier to resistance.

Uniqueness of V-165

V-165 is unique in its specific binding affinity and inhibitory potency against HIV-1 integrase. It has shown effectiveness in preclinical studies and has the potential to overcome resistance mechanisms that affect other integrase inhibitors. The structural differences between V-165 and other integrase inhibitors contribute to its distinct pharmacological profile .

Properties

CAS No.

223393-69-9

Molecular Formula

C15H9N5O5S2

Molecular Weight

403.4 g/mol

IUPAC Name

9-(4-nitrophenyl)-5,13-bis(sulfanylidene)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8)-diene-7,11-dione

InChI

InChI=1S/C15H9N5O5S2/c21-10-8-7(5-1-3-6(4-2-5)20(23)24)9-11(22)17-15(27)19-13(9)25-12(8)18-14(26)16-10/h1-4,7H,(H2,16,18,21,26)(H2,17,19,22,27)

InChI Key

UYLYXNZSRMQYRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C2C3=C(N=C(NC3=O)S)OC4=C2C(=O)NC(=N4)S)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

V 165;  V-165;  V165.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
Reactant of Route 2
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
Reactant of Route 3
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
Reactant of Route 4
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
Reactant of Route 5
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
Reactant of Route 6
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol

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